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2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide

Positional isomer differentiation Fragment-based drug design Kinase inhibitor scaffold

Procure this specific meta-CF₃ diaryl urea to access a TNNI3K co-crystallized scaffold (PDB: 7MGJ). Its primary acetamide terminus preserves 3 HBD for target binding while enabling amide coupling for fragment growing, PROTAC linker attachment, or CCK-B antagonist library synthesis. Avoid para/ortho isomers – only this compound matches the established X-ray binding pose and >200‑fold kinome selectivity template (J. Med. Chem. 2021).

Molecular Formula C16H14F3N3O2
Molecular Weight 337.302
CAS No. 1251564-95-0
Cat. No. B3011894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide
CAS1251564-95-0
Molecular FormulaC16H14F3N3O2
Molecular Weight337.302
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N)C(F)(F)F
InChIInChI=1S/C16H14F3N3O2/c17-16(18,19)11-2-1-3-13(9-11)22-15(24)21-12-6-4-10(5-7-12)8-14(20)23/h1-7,9H,8H2,(H2,20,23)(H2,21,22,24)
InChIKeySTVPWDNKWOOAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide (CAS 1251564-95-0): Procurement-Relevant Identity and Structural Classification


2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide (CAS 1251564-95-0; PubChem CID 49751536) is a synthetic diaryl urea derivative with molecular formula C₁₆H₁₄F₃N₃O₂ and molecular weight 337.30 g/mol [1]. Structurally, it features a 3-(trifluoromethyl)phenyl group linked via a ureido (–NH–CO–NH–) bridge to a 4-aminophenylacetamide moiety. The compound belongs to the broader ureidoacetamide class, whose members have been characterized as potent non-peptide cholecystokinin-B (CCK-B)/gastrin receptor antagonists [2]. The 4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl fragment present in this compound has been co-crystallized within the ATP-binding site of the cardiac-specific kinase TNNI3K (PDB: 7MGJ), demonstrating its viability as a kinase inhibitor scaffold component [3]. The compound is supplied as a research-grade building block with typical purity ≥95% .

Why 2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide Cannot Be Interchanged with Trivial Urea Analogs for Fragment-Based or Kinase-Targeted Studies


Substitution of this specific compound with seemingly similar diaryl ureas or phenylacetamide derivatives introduces three critical points of functional divergence. First, the meta-CF₃ substitution pattern on the phenyl ring distinguishes it from both the ortho-CF₃ isomer (used as a distinct building block in peptidomimetic synthesis [1]) and the para-CF₃ isomer (found in N-(2-methoxyethyl)-substituted analogs ), with each positional isomer predicted to exhibit different steric and electronic profiles in target binding pockets. Second, the primary acetamide terminus (–CH₂–C(O)–NH₂) distinguishes this compound from N-substituted acetamide analogs (cyclopropyl, thiophen-2-ylmethyl, methoxyethyl) that appear in kinase inhibitor patents [2]; the unsubstituted acetamide provides a synthetically versatile handle for further derivatization while preserving hydrogen-bond donor capacity (3 HBD; TPSA 84.2 Ų [3]) that would be lost upon N-alkylation. Third, the 4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl fragment has been directly validated in a TNNI3K co-crystal structure (PDB: 7MGJ), establishing a structurally characterized binding mode that cannot be assumed for isomers with different substitution geometries [4]. Selecting an alternative urea without identical substitution risks invalidating established structure-activity relationships.

Quantitative Differentiation Evidence for 2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide (CAS 1251564-95-0) Versus Closest Analogs


Meta-CF₃ vs. Ortho-CF₃ Positional Isomerism: Impact on Target Engagement and Synthetic Utility

The 3-(trifluoromethyl)phenyl substitution in the target compound distinguishes it from the 2-(trifluoromethyl)phenyl positional isomer used as Building Block 3 in peptidomimetic synthesis [1]. While the ortho-CF₃ isomer (4-(3-(2-trifluoromethyl)-phenylureido)-phenylacetic acid) has been employed as a synthetic intermediate for graftable LDV peptidomimetics, the meta-CF₃ pattern in the target compound corresponds to the substitution geometry present in the TNNI3K co-crystallized inhibitor N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide (PDB: 7MGJ, resolution 2.95 Å) [2]. This meta-CF₃ geometry positions the trifluoromethyl group to engage a specific hydrophobic sub-pocket in the TNNI3K ATP-binding site, an interaction geometry that cannot be replicated by the ortho-CF₃ isomer due to steric clash with the kinase hinge region.

Positional isomer differentiation Fragment-based drug design Kinase inhibitor scaffold

Primary Acetamide vs. N-Substituted Acetamide Analogs: Synthetic Accessibility and HBD Capacity

The target compound bears a primary acetamide terminus (–CH₂–C(O)–NH₂) with 3 hydrogen bond donors (HBD), distinguishing it from N-substituted analogs such as N-cyclopropyl-2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)acetamide (HBD = 2) and N-(thiophen-2-ylmethyl)-2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)acetamide (HBD = 2) . The unsubstituted acetamide preserves a free –NH₂ group that serves as a synthetic diversification point for amide coupling, reductive amination, or sulfonylation, whereas N-alkylated analogs require de novo synthesis to modify the acetamide terminus. Computed physicochemical properties for the target compound (MW = 337.30 Da; Rotatable Bonds = 4; TPSA = 84.2 Ų) place it within favorable fragment-like chemical space according to the Rule of Three (MW < 300 Da preferred; this compound is slightly above) [1].

Synthetic tractability Hydrogen bond donor Fragment elaboration

TNNI3K Kinase Co-Crystal Structural Validation of the Core Fragment vs. Uncharacterized Urea Scaffolds

The 4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl core fragment present in the target compound has been directly visualized in the TNNI3K ATP-binding site via X-ray crystallography (PDB: 7MGJ, resolution 2.95 Å) [1]. The co-crystallized ligand N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide incorporates this exact urea-phenyl fragment. The broader optimization campaign achieved selectivity windows of 40-fold against VEGFR2, 80-fold against p38α, and >200-fold against B-Raf for lead compound 47 (GSK329), demonstrating that the diarylurea scaffold can be tuned for kinome selectivity [1]. In contrast, the classical ureidoacetamide CCK-B antagonists RP 69758, RP 71483, and RP 72540—while potent at CCK-B receptors (nanomolar affinity)—lack reported kinase activity and operate through an entirely distinct GPCR mechanism [2]. This structural validation provides procurement-relevant differentiation: researchers targeting kinase applications should prioritize compounds containing the TNNI3K-validated urea-phenyl fragment over uncharacterized urea scaffolds.

X-ray crystallography Kinase selectivity Structure-based drug design

Meta-CF₃ vs. Para-CF₃ Positional Isomerism in the Urea Phenyl Ring: Implications for Lipophilicity and Target Binding

The meta-CF₃ substitution in the target compound differs from the para-CF₃ substitution pattern found in N-(2-methoxyethyl)-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)acetamide . While experimental logP/logD values for both isomers are not publicly available, the meta-CF₃ arrangement alters the electronic distribution on the phenyl ring, with the Hammett σₘ value for CF₃ (+0.43) differing from σₚ (+0.54) [1]. This electronic difference affects the acidity of the urea NH protons and thus hydrogen-bond donor strength to target proteins. The meta-CF₃ substitution pattern in the target compound matches that of the TNNI3K co-crystallized inhibitor, where the CF₃ group occupies a specific hydrophobic pocket; a para-CF₃ substitution would project the CF₃ group into a different vector, potentially clashing with residues or escaping the pocket entirely.

Regioisomer differentiation Lipophilicity Metabolic stability

Recommended Application Scenarios for 2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)acetamide (CAS 1251564-95-0) Based on Verified Evidence


Fragment-Based Lead Discovery Targeting TNNI3K or Related Kinases with a Structurally Validated Urea Scaffold

This compound serves as a minimal fragment containing the 4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl core that has been co-crystallized in the TNNI3K ATP-binding site (PDB: 7MGJ, 2.95 Å) [1]. The free primary acetamide provides a synthetic handle for fragment growing or linking strategies. The J. Med. Chem. 2021 publication by Patterson et al. demonstrated that diarylurea inhibitors derived from this scaffold can achieve >200-fold selectivity against B-Raf, 80-fold against p38α, and 40-fold against VEGFR2, establishing a kinome selectivity template [1]. Researchers should use this compound as a starting fragment for structure-guided optimization, leveraging the established X-ray binding pose to design modifications at the acetamide and phenoxy positions while retaining the validated urea-phenyl-3-CF₃ geometry.

Synthesis of Focused Ureidoacetamide Libraries for GPCR Antagonist Screening (CCK-B/Gastrin Axis)

The compound belongs to the ureidoacetamide class characterized by Bertrand et al. (Eur. J. Pharmacol. 1994) as potent non-peptide CCK-B/gastrin receptor antagonists [2]. While the specific compound lacks published CCK-B affinity data, its structural homology to RP 69758 and RP 72540 (nanomolar CCK-B affinity with >200-fold selectivity over CCK-A receptors) supports its use as a core scaffold for focused library synthesis [2]. The primary acetamide terminus enables late-stage diversification via amide coupling or N-alkylation to generate analog series for CCK-B/gastrin receptor SAR studies. The 3-CF₃ substitution may confer distinct pharmacokinetic properties compared to the reported RP series.

Positional Isomer Comparator in Regioisomer Profiling Studies for Kinase or GPCR Target Engagement

This compound represents the meta-CF₃ regioisomer within a series of trifluoromethylphenyl-urea-phenylacetamide positional isomers. As demonstrated by the structural data in PDB: 7MGJ [1] and the differential synthetic utility of the ortho isomer as a peptidomimetic building block [3], the three positional isomers (ortho-, meta-, para-CF₃) are predicted to exhibit divergent target binding profiles. Procurement of all three isomers enables systematic regioisomer profiling to establish the CF₃ position-activity relationship for a given target. The meta isomer is the isomer of choice where TNNI3K-validated binding geometry is required; the ortho isomer has documented utility in integrin-targeted peptidomimetics [3].

Building Block for Proteolysis-Targeting Chimera (PROTAC) Linker Attachment via Primary Acetamide

The primary acetamide group (–CH₂–C(O)–NH₂) provides a conjugation-ready functional group for attachment of PEG-based or alkyl linkers in targeted protein degradation applications. Unlike N-alkylated analogs (cyclopropyl, thiophen-2-ylmethyl, methoxyethyl) that lack a free amine for linker coupling, this compound's unsubstituted acetamide preserves the full hydrogen-bond donor potential (3 HBD) to maintain target binding affinity while enabling linker conjugation via amide bond formation [4]. This positions the compound as a practical linker-attachment point for PROTAC design when the 4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl fragment is the target-binding warhead.

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